4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester
Description
4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester is a tert-butyl-protected carboxylic acid derivative featuring a polyethylene glycol (PEG)-like chain with an amino group. Its structure comprises a butanoic acid backbone esterified with a tert-butyl group and functionalized with a 2-(2-aminoethoxy)ethoxy side chain. This compound is widely utilized in bioconjugation, drug delivery systems, and PROTAC (proteolysis-targeting chimera) development due to its hydrophilic PEG spacer and reactive primary amine, which enables further functionalization .
Properties
IUPAC Name |
tert-butyl 4-[2-(2-aminoethoxy)ethoxy]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-12(2,3)17-11(14)5-4-7-15-9-10-16-8-6-13/h4-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMIVHDMTQAXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isobutylene-Mediated Esterification
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Reactants : Amino acid derivative (e.g., threonine), isobutylene, silica-supported H₂SO₄.
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Conditions : Dichloromethane, 25–35°C, 4–5 days.
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Workup : Washing with NaHCO₃, water, brine.
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Yield : 56–80% for tert-butyl esters of threonine and phenylalanine.
Advantages : One-step process avoids amino group protection/deprotection.
Acid-Catalyzed Ester Exchange
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Reactants : 2a (4.2 mmol), benzaldehyde (4.2 mmol), tert-butyl isocyanide (4.2 mmol) in methanol.
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Conditions : Room temperature, 2 h.
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Purification : Flash chromatography (ethyl acetate/hexane).
Nucleophilic Substitution with Bromo Esters
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Step 1 : React tert-butyl bromoacetate with 4-(2-aminoethoxy)ethanol in DMF.
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Step 2 : Activate with K₂CO₃ (1.2 eq) at 0°C → RT, 12 h.
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Purification : MPLC (20–80% ethyl acetate/hexane).
Key Data :
Reductive Amination
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Reactants : tert-Butyl 4-oxobutanoate, 2-(2-aminoethoxy)ethanol.
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Reductant : NaBH₄ (42 mmol) in THF/H₂O.
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Conditions : 0°C → RT, 45 min.
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Yield : 56% after recrystallization.
Boc Protection of Amino Group
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Protection : React 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂.
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Coupling : Attach to tert-butyl 4-bromobutanoate using DCC/DMAP.
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Deprotection : TFA/CH₂Cl₂ (1:3), 0.5 h.
Optimized Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
Purification and Characterization
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Isobutylene esterification | 56–80% | 95% | Industrial |
| Nucleophilic substitution | 27–64% | 90–95% | Lab-scale |
| Reductive amination | 56% | 98% | Intermediate |
Key Insights :
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Isobutylene route offers high scalability but requires prolonged reaction times.
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Boc protection ensures amino group stability but adds synthetic steps.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -20°C to 150°C and reaction times from minutes to hours .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Esterification : Reacting butanoic acid derivatives with tert-butyl alcohol.
- Nucleophilic Substitution : Incorporating the aminoethoxy groups through nucleophilic attack.
- Purification : Techniques such as chromatography are employed to obtain high-purity samples suitable for research.
Pharmaceutical Applications
The compound's structural features suggest several potential applications in pharmaceuticals:
- Drug Development : Its ability to interact with biological systems makes it a candidate for developing drugs targeting specific pathways. The aminoethoxy group may enhance solubility and bioavailability, crucial for effective drug formulation.
- STING Agonists : Research indicates that compounds similar to 4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester can function as STING (Stimulator of Interferon Genes) agonists, which are promising in cancer immunotherapy . These agonists can activate immune responses against tumors, making them valuable in oncology.
- Biochemical Research : The compound can serve as a building block in synthesizing other bioactive molecules, particularly those requiring specific functional groups for biological activity.
Case Studies and Research Findings
Recent studies have explored the efficacy of compounds related to 4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester as STING agonists. For instance, research has shown that certain derivatives exhibit enhanced anti-tumor activities when conjugated with antibodies, demonstrating their potential as targeted therapies .
Additionally, ongoing investigations focus on optimizing the pharmacokinetic profiles of these compounds to improve their therapeutic efficacy while minimizing side effects. Such studies are crucial for advancing these compounds from preclinical stages to clinical applications.
Mechanism of Action
The mechanism of action of 4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₂H₂₅NO₄ (estimated based on structural analogs)
- Molecular Weight : ~247.34 g/mol
- Functional Groups : Tert-butyl ester, ether linkages, primary amine.
- Applications : Bioconjugation, antibody-drug conjugates (ADCs), and molecular probes .
Structural Analogs with Varied Backbone Lengths
3-[2-(2-Aminoethoxy)ethoxy]propanoic acid tert-butyl ester
- Molecular Formula: C₁₁H₂₃NO₄
- Molecular Weight : 233.30 g/mol .
- Key Difference: Shorter propanoic acid backbone (C3 vs. C4 in the target compound).
9-Amino-4,7-dioxanonanoic acid tert-butyl ester
- Molecular Formula: C₁₁H₂₃NO₄ (same as above but with a longer PEG chain).
- Key Difference: Extended PEG spacer (9-amino-4,7-dioxanonanoate) provides greater flexibility and solubility.
- Application : Used in peptide synthesis and polymer chemistry for spacer arm elongation .
Analogs with Modified Functional Groups
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl) carbamate
- Molecular Formula : C₁₅H₃₀N₂O₆ (Boc-protected amine).
- Key Difference : Carbamate (Boc) protection instead of a free amine.
- Impact : Enhanced stability under basic conditions but requires deprotection for reactivity. Common in solid-phase peptide synthesis .
Hydroxy-PEG4-t-butyl ester
- Molecular Formula : C₁₃H₂₆O₆ (hydroxyl-terminated).
- Key Difference: Hydroxyl group replaces the amino group.
- Application : Used as a hydrophilic linker in prodrugs and polymer synthesis .
Analogs with Different Protecting Groups or Substituents
tert-Butyl 4-bromobutanoate
- Molecular Formula : C₈H₁₅BrO₂.
- Key Difference : Bromine substituent instead of the PEG-amine chain.
- Impact : High reactivity for nucleophilic substitution but lacks biocompatibility for bioconjugation .
4-(4-Acetyl-2-methoxyphenoxy)-butanoic acid ethyl ester
- Molecular Formula : C₁₅H₂₀O₅.
- Key Difference : Aromatic acetyl and methoxy groups replace the PEG-amine chain.
- Application : Intermediate in organic synthesis for bioactive molecules .
Performance Comparison Table
Biological Activity
4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. With a chemical formula of C₁₂H₂₅NO₄ and a molecular weight of 247.34 g/mol, its structure includes a butanoic acid moiety, two ethoxy groups, and a tert-butyl ester group. This unique arrangement of functional groups enhances its solubility and biological interactions, making it an interesting candidate for pharmaceutical applications.
The compound exhibits significant chemical reactivity, primarily involving esterification and hydrolysis reactions. It can hydrolyze in the presence of water or under acidic conditions, releasing butanoic acid and tert-butanol. The amino group present in the structure allows for nucleophilic substitution reactions, which are pivotal in organic synthesis.
Biological Activity
Research indicates that 4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester may exhibit various biological activities, including:
Structure-Activity Relationship (SAR)
The structural characteristics of 4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester contribute significantly to its biological activity. The presence of dual ethoxy groups provides steric bulk that may influence interactions with biological targets differently compared to simpler structures.
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Tert-Butyl 2-(2-aminoethoxy)acetate | C₈H₁₇NO₃ | Contains an aminoethoxy group; simpler structure |
| Tert-Butyl 3-(2-(2-aminoethoxy)ethyl)propanoate | C₉H₁₉NO₄ | Similar functional groups; different carbon chain |
| N,N-Diethyl-4-(2-(2-aminoethoxy)ethyl)butanamide | C₁₂H₂₅N₃O₂ | Incorporates amide functionality; potential bioactivity |
The unique arrangement of functional groups in 4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester may enhance its solubility and biological activity compared to structurally similar compounds.
Case Studies
- Inhibition of HSET : A study explored the inhibition of HSET using compounds with similar aminoethoxy structures. Results indicated that modifications in the linker regions could significantly affect potency and selectivity against cancer cells .
- Neuroprotective Studies : Research on related compounds has shown potential neuroprotective effects through modulation of neurotransmitter systems, suggesting that 4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester could also exhibit similar properties.
- Antimicrobial Testing : Compounds sharing structural similarities have been tested for antimicrobial efficacy, revealing promising results that warrant further investigation into the biological activity of this specific ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
